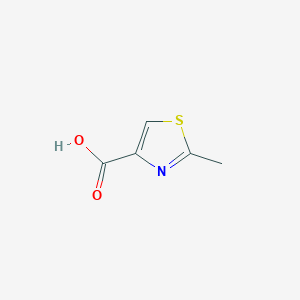

2-Methyl-1,3-thiazole-4-carboxylic acid

説明

Significance and Research Context of the Thiazole (B1198619) Moiety in Medicinal and Agrochemical Chemistry

The thiazole ring, a core component of 2-Methyl-1,3-thiazole-4-carboxylic acid, is recognized as a "privileged scaffold" in medicinal and agrochemical chemistry due to its widespread presence in biologically active compounds. nih.govnih.gov This five-membered heterocycle, containing sulfur and nitrogen, exhibits aromatic properties that allow for various chemical reactions, making it a versatile synthon for developing new chemical entities. nih.gov

In Medicinal Chemistry: The thiazole moiety is a key component in numerous pharmaceuticals, demonstrating a wide spectrum of therapeutic activities. nih.govbohrium.com Its derivatives are known to possess antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidiabetic properties. nih.govnih.govpharmaguideline.com The thiazole scaffold is present in over 18 FDA-approved drugs. nih.gov For instance, the vitamin thiamine (B1217682) (B1) contains a thiazole ring and is crucial for nervous system function. wikipedia.orgmdpi.com Other examples include the antibiotic Sulfathiazole and the antiretroviral drug Ritonavir. bohrium.com The ability of the thiazole nucleus to interact with various biological targets has made it a focus for medicinal chemists aiming to develop novel therapeutic agents. nih.govnih.gov

In Agrochemical Chemistry: The thiazole ring is also integral to the development of modern crop protection compounds. researchgate.net Its derivatives are found in commercial pesticides, including insecticides, fungicides, and nematicides. researchgate.netmdpi.com Notable examples include the insecticides thiamethoxam (B1682794) and clothianidin, and the fungicides thiabendazole (B1682256) and thifluzamide. researchgate.netmdpi.com The low toxicity and strong, broad-spectrum biological activity of many thiazole derivatives make them attractive candidates for creating innovative and green pesticides. nih.govacs.org Researchers actively incorporate the thiazole moiety into new molecular designs to discover next-generation agrochemicals. nih.gov

Historical Perspective of 1,3-Thiazole-4-carboxylic Acid Derivatives in Chemical Sciences

The study and synthesis of thiazole derivatives have a long history in chemical sciences, with the Hantzsch thiazole synthesis, discovered in 1889, being a foundational method. nih.gov This reaction, which involves the condensation of α-halocarbonyl compounds with thioamides, remains a primary route for creating the thiazole ring. nih.govpharmaguideline.com

The development of 1,3-thiazole-4-carboxylic acids specifically can be traced through historical synthetic methodologies. Early methods focused on the modification of pre-existing thiazole rings. For example, patents from the 1960s describe processes for preparing thiazole carboxylic acids by oxidizing haloalkyl- or methyl-substituted thiazoles. google.com These oxidation reactions often employed agents like nitric acid, sometimes in the presence of sulfuric acid, to convert the alkyl side chain into a carboxylic acid group. google.com

Another historical approach involves building the ring system with the carboxylic acid precursor already in place. The synthesis of thiazole-4-carboxylic acid has been achieved through a multi-step process starting from L-cysteine hydrochloride, which undergoes condensation, esterification, oxidation, and finally hydrolysis to yield the desired acid. google.com These methods illustrate the classical chemical transformations that have been employed and refined over decades to access this important class of heterocyclic compounds.

Current Research Landscape and Future Directions for this compound and its Analogs

Current research continues to leverage this compound and its analogs as versatile intermediates for creating novel, biologically active molecules. The compound's structure allows for modifications at the carboxylic acid group, leading to the synthesis of various esters and amides. guidechem.com

Recent studies have explored derivatives of this compound for a range of applications:

Enzyme Inhibition: Derivatives have been developed and investigated as potential xanthine (B1682287) oxidase inhibitors. chemchart.com

Antidiabetic Potential: One study reported that 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, a closely related analog, exhibited antidiabetic properties and improved insulin (B600854) sensitivity in diabetic rat models. mdpi.comchemchart.com

Agrochemicals: The core structure is used in the design of new insecticides. For example, N-pyridylpyrazole derivatives containing a thiazole moiety derived from a thiazole-4-carboxylate have shown good insecticidal activities against agricultural pests like Plutella xylostella. mdpi.com

Anticancer Research: Thiazole carboxamide derivatives have been synthesized and evaluated as COX inhibitors with potential anticancer activity. nih.gov

The future for this compound and its analogs lies in the continued exploration of its synthetic versatility. The existing body of research demonstrates its potential as a scaffold for developing targeted therapies and next-generation agrochemicals. Future work will likely focus on creating more complex derivatives, exploring their structure-activity relationships (SAR), and utilizing computational docking studies to design molecules with enhanced potency and specificity for various biological targets. nih.govresearchgate.net The development of novel synthetic routes and the application of this building block in combinatorial chemistry are expected to yield a new generation of bioactive compounds.

Structure

3D Structure

特性

IUPAC Name |

2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDRDZMTEOIWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301072 | |

| Record name | 2-Methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35272-15-2 | |

| Record name | 35272-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 1,3 Thiazole 4 Carboxylic Acid and Its Derivatives

General Synthetic Strategies and Reaction Pathways for the Thiazole (B1198619) Carboxylic Acid Scaffold

The formation of the 1,3-thiazole ring is a fundamental step in the synthesis of this class of compounds. A widely utilized and classic method is the Hantzsch thiazole synthesis. organic-chemistry.orgmdpi.com This reaction typically involves the cyclocondensation of an α-haloketone or α-haloester with a thioamide. organic-chemistry.orgmdpi.com For the synthesis of thiazole-4-carboxylic acid derivatives, an α-halo-β-ketoester, such as ethyl bromopyruvate, is a common starting material. The reaction proceeds through the formation of intermediate thiazolines which then aromatize to the stable thiazole ring. organic-chemistry.org Another approach involves the reaction of β-keto esters with an α-halogenating agent like N-bromosuccinimide, followed by cyclization with a sulfur-containing reactant. organic-chemistry.org

A general procedure for forming a thiazole ring involves the reaction between a compound containing a thiol group and another with functionalities that allow for ring closure. For instance, the cyclization of 4-aminobenzoates can be achieved using potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid, although this specific example leads to benzothiazoles, the underlying principle of cyclization is relevant. acs.orgnih.gov

The methyl group at the C-2 position of the thiazole ring is typically introduced by selecting the appropriate thioamide starting material for the Hantzsch synthesis. To obtain a 2-methyl-substituted thiazole, thioacetamide (B46855) (CH₃CSNH₂) is used instead of the more common thiourea (B124793) (which would introduce a 2-amino group). organic-chemistry.org The thioacetamide provides the sulfur atom and the C-2 carbon with its attached methyl group, which are incorporated into the thiazole ring during the cyclization reaction. organic-chemistry.org

| Starting Material | Resulting C-2 Substituent |

| Thiourea | Amino group (-NH₂) |

| Thioacetamide | Methyl group (-CH₃) |

| Thiobenzamide | Phenyl group (-Ph) |

This table illustrates how the choice of thioamide determines the substituent at the 2-position of the thiazole ring.

The carboxylic acid functional group at the C-4 position is often introduced in a protected form, most commonly as an ester, such as a methyl or ethyl ester. This is because the starting materials, like ethyl bromopyruvate, already contain this functionality. The final step in the synthesis is the deprotection of this group, which is typically achieved through ester hydrolysis. guidechem.com

This hydrolysis is usually carried out under basic conditions. The corresponding ester, for example, ethyl 2-methyl-1,3-thiazole-4-carboxylate, is treated with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). guidechem.comthieme-connect.de The mixture is often heated to facilitate the reaction. guidechem.comgoogle.com Following the hydrolysis, the reaction mixture is acidified, typically with hydrochloric acid (HCl), to protonate the resulting carboxylate salt and precipitate the desired 2-methyl-1,3-thiazole-4-carboxylic acid. google.com Yields for this hydrolysis step are often very high. guidechem.com

| Hydrolysis Step | Reagents and Conditions | Product |

| Base-catalyzed hydrolysis | 1. NaOH(aq) or LiOH(aq), Heat2. HCl(aq) to acidify | Carboxylic Acid |

This table summarizes the common procedure for converting the thiazole ester to the final carboxylic acid product.

Specific Reaction Types and Approaches

The synthesis of the thiazole scaffold is achieved through specific types of chemical reactions, primarily condensation and cyclization reactions.

Condensation reactions are central to the formation of the thiazole ring. The Hantzsch synthesis is a prime example of a cyclocondensation reaction where an α-halocarbonyl compound condenses with a thioamide. organic-chemistry.orgmdpi.com For instance, the reaction between ethyl bromopyruvate and thioacetamide involves the initial nucleophilic attack of the sulfur atom from thioacetamide on the carbon bearing the bromine atom. This is followed by an intramolecular condensation between the nitrogen atom and the ketone carbonyl group, leading to the formation of the heterocyclic ring after dehydration. organic-chemistry.org

Various catalysts and conditions can be employed to promote these condensation reactions. While traditional methods may use simple heating in a solvent like ethanol (B145695), modern approaches might utilize microwave irradiation or catalysts like silica-supported tungstosilisic acid to improve efficiency and yield. mdpi.comnih.gov

Cyclization is the key ring-forming step. In the context of Hantzsch synthesis, this is an intramolecular process that follows the initial intermolecular condensation. organic-chemistry.org After the initial bond formation between the thioamide sulfur and the α-halocarbonyl compound, the resulting intermediate undergoes cyclization to form the five-membered thiazoline (B8809763) ring, which then eliminates a molecule of water to aromatize into the final thiazole product. organic-chemistry.org

Alternative cyclization strategies exist, such as the reaction of aminobenzoates with potassium thiocyanate and bromine, which proceeds via an in-situ generated thiocyano intermediate that subsequently cyclizes. acs.orgnih.gov While this specific method is typically used for benzothiazoles, it highlights the general principle of forming the S-C-N bond sequence required for the thiazole core through a cyclization pathway. acs.orgnih.gov

Carboxylation Reactions

Direct carboxylation of a pre-formed 2-methyl-1,3-thiazole ring is not a commonly employed synthetic route for obtaining this compound. Instead, the carboxyl group is typically introduced as part of the initial ring-forming reaction, often in the form of an ester which is subsequently hydrolyzed.

One of the primary methods to obtain the carboxylic acid is through the hydrolysis of its corresponding ester, such as ethyl or methyl 2-methyl-1,3-thiazole-4-carboxylate. This hydrolysis is generally achieved under basic conditions, for example, by heating the ester with a solution of sodium hydroxide in a mixture of ethanol and water. researchgate.netnih.gov After the reaction is complete, acidification of the reaction mixture with a strong acid, like hydrochloric acid, precipitates the desired carboxylic acid. nih.gov This straightforward and high-yielding step is a crucial part of many synthetic pathways leading to the title compound.

An alternative indirect approach to "carboxylation" involves the synthesis of a nitrile derivative, 2-methyl-1,3-thiazole-4-carbonitrile, which can then be hydrolyzed to the carboxylic acid. However, the direct synthesis of the carboxylic acid ester via methods like the Hantzsch synthesis followed by hydrolysis is generally more common.

Hantzsch Thiazole Synthesis and its Derivatives

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and can be readily adapted to produce this compound. chemhelpasap.comwikipedia.orgmdpi.com This classical method involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.com

To specifically synthesize the target compound, the reaction is typically carried out between a thioacetamide and an ethyl 2-chloroacetoacetate. The reaction proceeds through a multistep pathway that begins with a nucleophilic attack of the sulfur from the thioamide on the α-halo ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com The resulting product is the ethyl ester of this compound, which can then be hydrolyzed to the final carboxylic acid as described in the previous section. The Hantzsch synthesis is known for its simplicity and generally high yields. chemhelpasap.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide range of derivatives by simply varying the starting α-haloketone and thioamide. This makes it a powerful tool for creating libraries of substituted thiazole compounds for various applications.

Table 1: Hantzsch Thiazole Synthesis for this compound Ester

| α-Haloketone | Thioamide | Product |

| Ethyl 2-chloroacetoacetate | Thioacetamide | Ethyl 2-methyl-1,3-thiazole-4-carboxylate |

Multicomponent Reactions (e.g., Ugi Reaction for Derivatives)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be utilized to synthesize derivatives of this compound. nih.govsemanticscholar.org The classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. semanticscholar.org

To generate derivatives of the target compound, this compound itself can be used as the carboxylic acid component in the Ugi reaction. For instance, reacting this compound with an aldehyde (e.g., isobutyraldehyde), an amine (e.g., aniline), and an isocyanide (e.g., cyclohexyl isocyanide) would yield a complex amide derivative containing the 2-methyl-1,3-thiazole-4-carboxamide core. This approach is particularly valuable for the rapid generation of diverse libraries of compounds for biological screening. nih.gov The ability to systematically vary each of the four components makes the Ugi reaction a powerful tool in combinatorial chemistry.

Nucleophilic Addition Reactions (e.g., L-Cysteine-based Syntheses)

A highly effective and biocompatible approach to the synthesis of thiazole-4-carboxylic acids involves the use of the amino acid L-cysteine as a starting material. google.commdpi.comnanobioletters.com This method relies on the nucleophilic nature of the thiol and amino groups of cysteine.

In a typical procedure, L-cysteine hydrochloride is reacted with an aldehyde, such as formaldehyde, in an aqueous solution. google.com This initial condensation leads to the formation of a thiazolidine-4-carboxylic acid intermediate. google.commdpi.comnanobioletters.com The thiazolidine (B150603) ring is then aromatized to the thiazole through an oxidation step. A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a common choice. google.com The reaction is often carried out in a solvent like acetonitrile (B52724) at an elevated temperature. google.com If the synthesis begins with L-cysteine methyl ester, the resulting methyl 2-methyl-1,3-thiazole-4-carboxylate can be hydrolyzed to the final carboxylic acid. google.com This bio-inspired synthetic route is advantageous due to the use of readily available and inexpensive starting materials. google.com

Table 2: L-Cysteine-based Synthesis of this compound

| Cysteine Source | Aldehyde/Ketone Source | Intermediate | Product |

| L-Cysteine hydrochloride | Formaldehyde | Thiazolidine-4-carboxylic acid | This compound |

| L-Cysteine methyl ester | Pyruvaldehyde | 2-Methyl-2-thiazoline-4-carboxylic acid methyl ester | Methyl 2-methyl-1,3-thiazole-4-carboxylate |

Vilsmeier-Haack Reaction in Derivative Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction can be applied to the synthesis of this compound derivatives, typically by introducing a formyl group at the 5-position of a pre-existing 2,4-disubstituted thiazole ring. The Vilsmeier-Haack reagent, a chloromethyliminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). organic-chemistry.org

For example, treatment of ethyl 2-methylthiazole-4-carboxylate with the Vilsmeier-Haack reagent could introduce a formyl group at the 5-position. Subsequent oxidation of this aldehyde functionality would then yield the corresponding dicarboxylic acid derivative. More commonly, a 2-methylthiazole (B1294427) derivative can be formylated, and this aldehyde can then be a handle for further synthetic transformations to build more complex molecules. The Vilsmeier-Haack reaction is a versatile tool for the functionalization of the thiazole ring, enabling the synthesis of a variety of derivatives. ijpcbs.com

Advanced Synthetic Techniques and Reagents

The synthesis of this compound and its derivatives can be further optimized and expanded through the use of advanced synthetic techniques and specific reagents that act as catalysts or activators.

Role of Catalysts and Additives (e.g., 4,6-dimethylpyrimidin-2-ol, pyridine (B92270), EDCI/HOBT)

A variety of catalysts and additives play crucial roles in the synthesis and subsequent derivatization of this compound.

4,6-dimethylpyrimidin-2-ol : This compound has been reported as an effective catalyst for the solvent-free aminolysis of esters, including ethyl 2-substituted-1,3-thiazole-4-carboxylates. arkat-usa.org It facilitates the direct conversion of the ester to an amide by reacting with an amine, a key step in the synthesis of many biologically active derivatives. arkat-usa.org This catalyst is particularly useful due to its ability to simultaneously donate and accept a hydrogen bond, thereby activating both the ester and the amine. arkat-usa.org

Pyridine : Pyridine and its derivatives are often used as bases in organic synthesis. In the context of thiazole synthesis, such as the Hantzsch reaction, pyridine can be used to neutralize the acid that is formed during the reaction, thereby driving the reaction to completion. It can also act as a catalyst in certain acylation and esterification reactions involving the carboxylic acid group of the target molecule.

EDCI/HOBT : The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) is a widely used coupling system for the formation of amide bonds from carboxylic acids and amines. nih.govcommonorganicchemistry.comresearchgate.net In the synthesis of derivatives of this compound, this reagent system is employed to activate the carboxyl group, facilitating its reaction with a wide range of amines to form the corresponding amides. nih.gov The reaction proceeds through the formation of a highly reactive HOBt ester, which then readily reacts with the amine. nih.govresearchgate.net This method is known for its mild reaction conditions and high yields. nih.gov

Solvent Considerations and Environmental Friendly Strategies

The synthesis of this compound and its derivatives has increasingly focused on environmentally benign methodologies, emphasizing the use of green solvents and energy-efficient techniques. bepls.comresearchgate.net Traditional synthetic routes often rely on hazardous organic solvents, prompting the exploration of greener alternatives to minimize environmental impact. researchgate.netbohrium.com

Key green chemistry approaches in thiazole synthesis include:

Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG-400) have been successfully employed as solvents in the synthesis of thiazole derivatives. bepls.com For instance, a catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been achieved in PEG-400 at 100°C, resulting in excellent yields. bepls.com Similarly, water has been used as a solvent for the catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com Glycerol, recognized as an eco-friendly solvent, has been utilized in the microwave-assisted synthesis of substituted 2-cyanomethyl-4-phenylthiazoles, offering excellent yields and short reaction times. scirp.org

Microwave and Ultrasonic Irradiation: These techniques offer advantages such as reduced reaction times, higher yields, and often eliminate the need for harmful solvents. bepls.comresearchgate.net Microwave-assisted synthesis has been effectively used for preparing various trisubstituted thiazoles and hydrazinyl thiazoles in good to very good yields. bepls.com Ultrasonic irradiation has also been employed in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.com

Solvent-Free Reactions: Performing reactions without a solvent is a highly effective green chemistry principle. A solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) has been developed for the rapid and eco-friendly synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. organic-chemistry.org

Recyclable Catalysts: The use of reusable catalysts, such as silica-supported tungstosilisic acid, aligns with green chemistry principles by reducing waste. bepls.com

The choice of solvent can also influence the stereochemistry of the product, as seen in the synthesis of 2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid, where the cis/trans isomer ratio is dependent on the solvent used. nanobioletters.com These environmentally conscious strategies are crucial for the sustainable production of thiazole-based compounds. researchgate.netbohrium.com

Application of Oxidizing Agents (e.g., Iodobenzene (B50100) Diacetate)

Iodobenzene diacetate, also known as phenyliodine(III) diacetate (PIDA), is a hypervalent iodine reagent that serves as a mild, non-toxic, and selective oxidizing agent in organic synthesis. seemafinechem.comgoogle.commdpi.com It is a stable, crystalline solid and offers an environmentally friendlier alternative to traditional heavy-metal oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). seemafinechem.comgoogle.com

In the context of thiazole synthesis, PIDA and similar hypervalent iodine compounds are valuable for various transformations. seemafinechem.commdpi.com While direct oxidation of the 2-methyl group of the title compound is not explicitly detailed in the provided context, the general reactivity of PIDA suggests its potential utility in functionalizing the thiazole ring or its substituents. For instance, PIDA is known to facilitate the oxidative functionalization at the α-position of carbonyl compounds. seemafinechem.com

The synthesis of PIDA itself has been refined over the years. An early method involved the reaction of iodobenzene dichloride with lead tetraacetate. orgsyn.org More efficient and superior methods now utilize the oxidation of iodobenzene with peracetic acid in acetic acid, which is faster and gives higher yields. orgsyn.org Another preparation method involves the acylation reaction of iodobenzene with sodium perborate (B1237305) tetrahydrate in a glacial acetic acid/acetic anhydride (B1165640) mixture. google.com

PIDA's applications in heterocyclic chemistry are broad, including its use in the synthesis of various heterocyclic compounds and in carbon-heteroatom bond formation. seemafinechem.commdpi.com For example, it has been used in the C(sp²)-H phenylselenation of imidazo[2,1-b]thiazoles. mdpi.com

Synthesis of Key Substituted this compound Derivatives

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid are commonly synthesized through the Hantzsch thiazole synthesis. This method typically involves the condensation of a thioamide (often thiourea to introduce the 2-amino group) with an α-halocarbonyl compound. organic-chemistry.orgderpharmachemica.com

One approach involves the reaction of various aromatic aldehydes with dichloroacetic acid and thiourea to yield 2-amino-5-aryl-1,3-thiazole-4-carboxylic acids. uobaghdad.edu.iq These can then be further modified, for example, by reacting with other aromatic aldehydes to form Schiff bases. uobaghdad.edu.iq

Another common strategy is the reaction of α-haloketones with thiourea. derpharmachemica.com For instance, 2-bromo-1-(3-trifluoromethyl)phenylethanone undergoes cyclocondensation with substituted thioureas in ethanol to produce the corresponding 2-aminothiazole (B372263) derivatives. derpharmachemica.com A solvent-free variation of the Hantzsch reaction, reacting 2-bromoacetophenones with thiourea, provides a rapid and environmentally friendly route to 2-aminothiazoles. organic-chemistry.org

Furthermore, 2-aminothiazole derivatives can be synthesized from β-keto esters via α-monohalogenation in an aqueous medium, followed by reaction with thiourea. organic-chemistry.org Trisubstituted 2-amino-4,5-diarylthiazole derivatives have been prepared by reacting α-haloketones with thiourea in ethanol, followed by functionalization of the amino group through amide formation. mdpi.com

The synthesis of 2-amino-1,3,4-thiadiazoles, a related class of compounds, can be achieved by condensing substituted carboxylic acids with thiosemicarbazide (B42300) under various conditions, including the use of sulfuric acid or polyphosphate ester (PPE). derpharmachemica.comnih.govjocpr.com

Table 1: Synthesis of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives

| Starting Materials | Reagents | Product | Key Features |

|---|---|---|---|

| Aromatic aldehyde, Dichloroacetic acid | Thiourea | 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid | One-pot synthesis. uobaghdad.edu.iq |

| 2-Bromo-1-(3-trifluoromethyl)phenylethanone | Substituted thioureas, Ethanol | Substituted 2-aminothiazole | Cyclocondensation reaction. derpharmachemica.com |

| β-Keto esters | Tribromoisocyanuric acid, Thiourea, DABCO | 2-Aminothiazole | One-pot synthesis in aqueous medium. organic-chemistry.org |

| α-Haloketones | Thiourea, Ethanol | 2-Amino-4,5-diarylthiazole | Followed by amide formation. mdpi.com |

The synthesis of 2-acetyl-1,3-thiazole-4-carboxylic acid and its derivatives can be approached through several synthetic routes. One method involves the preparation of 2-acetylthiazole (B1664039) as a key intermediate. This can be achieved by reacting 2-bromothiazole (B21250) with butyllithium, followed by the addition of ethyl acetate. google.com The resulting 2-acetylthiazole can then potentially be carboxylated at the 4-position, although this specific step is not detailed in the provided information.

A multi-step synthesis for 2-acetyl-5-thiazole formic acid (a positional isomer) has been described, which starts from thiourea and n-propionaldehyde. The process involves several steps, including a final oxidation step using potassium permanganate to form the carboxylic acid. google.com

The compound 2-acetyl-1,3-thiazole-4-carboxylic acid itself is a known chemical with the CAS number 13139-47-4. biosynth.com

Aryl-substituted derivatives of this compound can be synthesized through various methods. One documented example is the synthesis of rac-5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid. This synthesis starts from the corresponding methyl ester, 5-(4-fluoro-phenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester. The ester is hydrolyzed using sodium hydroxide in a mixture of tetrahydrofuran, methanol (B129727), and water. Subsequent acidification with hydrochloric acid yields the desired carboxylic acid. chemicalbook.com

The synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives, as mentioned previously, also falls under this category. These are prepared by reacting an aromatic aldehyde, dichloroacetic acid, and thiourea. uobaghdad.edu.iq

Thiazolidine-4-carboxylic acid derivatives, the dihydrogenated form of thiazole-4-carboxylic acids, are typically synthesized by the condensation reaction of L-cysteine with an aldehyde or ketone. ekb.egnovapublishers.com This reaction leads to the formation of a thiazolidine ring. novapublishers.com

For example, 2-substituted thiazolidine-4-carboxylic acids can be prepared by reacting L-cysteine with various aliphatic or aromatic aldehydes. ekb.egnovapublishers.com The resulting thiazolidine can then be further modified. For instance, the nitrogen atom of the thiazolidine ring can be acetylated. 2-Substituted-3-acetyl-thiazolidine-4-carboxylic acids have been synthesized by treating the corresponding 2-substituted-thiazolidine-4-carboxylic acid with acetic anhydride. researchgate.net These acetylated derivatives can then be coupled with amino acid methyl esters to form more complex peptide-like structures. researchgate.net

The synthesis of thiazole-4-carboxylic acid can also be achieved from thiazolidine-4-carboxylic acid derivatives through an oxidation step. One process describes the esterification of L-cysteine derived thiazolidine-4-carboxylic acid to its methyl ester, followed by oxidation using manganese dioxide (MnO₂) in acetonitrile to form methyl thiazole-4-carboxylate. The final step is hydrolysis to yield thiazole-4-carboxylic acid. google.com

Table 2: Synthesis of Dihydrogenated this compound (Thiazolidine) Derivatives

| Starting Materials | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| L-cysteine | Aliphatic or aromatic aldehydes | 2-Substituted thiazolidine-4-carboxylic acids | Condensation reaction. ekb.egnovapublishers.com |

| 2-Substituted-thiazolidine-4-carboxylic acid | Acetic anhydride | 2-Substituted-3-acetyl-thiazolidine-4-carboxylic acid | N-acetylation. researchgate.net |

| Thiazolidine-4-carboxylic acid methyl ester | Manganese dioxide (MnO₂) | Methyl thiazole-4-carboxylate | Oxidation of the thiazolidine ring. google.com |

Chemical Transformations and Reactivity of 2 Methyl 1,3 Thiazole 4 Carboxylic Acid

Fundamental Reaction Types of the Thiazole (B1198619) Ring System

The reactivity of the thiazole ring in 2-Methyl-1,3-thiazole-4-carboxylic acid is influenced by the electron-donating methyl group at the C2 position and the electron-withdrawing carboxylic acid group at the C4 position. Thiazole itself is an aromatic ring system, and its reactivity towards electrophiles and nucleophiles is a key aspect of its chemistry.

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the thiazole ring are generally directed to the C5 position, which is the most electron-rich carbon atom. The presence of an electron-donating substituent at the C2 position, such as the methyl group in this compound, further enhances the reactivity of the C5 position towards electrophiles. pharmaguideline.com Common electrophilic substitution reactions that thiazoles undergo include halogenation, nitration, and Friedel-Crafts reactions. While specific studies on this compound are limited, its reactivity can be inferred from the behavior of related 2-methylthiazole (B1294427) derivatives. For instance, 2-methylthiazole itself undergoes various electrophilic substitution reactions, predominantly at the 5-position. pharmaguideline.com

Table 1: Common Electrophilic Substitution Reactions on Thiazole Derivatives

| Reaction | Reagents | Typical Product |

| Bromination | Br₂ | 5-Bromo-thiazole derivative |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-thiazole derivative |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-thiazole derivative |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the thiazole ring are less common than electrophilic substitutions and typically require the presence of a good leaving group. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com In the case of this compound, a nucleophilic attack at the C2 position would necessitate the displacement of the methyl group, which is not a favorable leaving group.

However, if a suitable leaving group, such as a halogen, were present on the ring, nucleophilic substitution could occur. For instance, halogen atoms attached to the thiazole ring can be displaced by strong nucleophiles. pharmaguideline.com The quaternization of the ring nitrogen can also increase the acidity of the C2-hydrogen, making it susceptible to deprotonation and subsequent reaction with electrophiles, which is a form of nucleophilic reactivity. pharmaguideline.com

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group at the C4 position of this compound undergoes a variety of characteristic reactions, including esterification, decarboxylation, and salt formation.

Esterification Reactions

Esterification of this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Another effective method for the synthesis of methyl esters is the reaction with diazomethane (B1218177). This reaction is typically high-yielding and proceeds under mild conditions.

Furthermore, the carboxylic acid can be converted to its more reactive acyl chloride derivative by treatment with a reagent like thionyl chloride (SOCl₂). The resulting 2-methyl-1,3-thiazole-4-carbonyl chloride can then be readily reacted with an alcohol to form the corresponding ester. For example, a similar compound, 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, is converted to its carbonyl chloride using thionyl chloride. organic-chemistry.org

Table 2: Representative Esterification Reactions

| Method | Reagents | Product |

| Fischer Esterification | ROH, H⁺ | 2-Methyl-1,3-thiazole-4-carboxylate ester |

| Diazomethane | CH₂N₂ | Methyl 2-methyl-1,3-thiazole-4-carboxylate |

| Via Acyl Chloride | 1. SOCl₂ 2. ROH | 2-Methyl-1,3-thiazole-4-carboxylate ester |

Decarboxylation Pathways

Generally, the decarboxylation of aromatic carboxylic acids can be facilitated by catalysts such as silver carbonate in the presence of an acid. organic-chemistry.org The mechanism often involves the formation of an intermediate that stabilizes the negative charge developing on the ring as the carboxyl group departs.

Salt Formation and Neutralization Reactions

As a carboxylic acid, this compound readily undergoes neutralization reactions with bases to form salts. The reaction with a strong base, such as sodium hydroxide (B78521), will deprotonate the carboxylic acid to yield the corresponding sodium carboxylate salt. These salts are typically more soluble in water than the parent carboxylic acid. The formation of the sodium salt of the related compound 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is well-documented, indicating that this compound will behave similarly. quora.com

Oxidation and Reduction Chemistry of the Thiazole Ring

The aromatic nature of the thiazole ring in this compound imparts a degree of stability, yet it can undergo both oxidation and reduction reactions under specific conditions. These transformations can target either the nitrogen or sulfur heteroatom, or the ring system as a whole.

Oxidation: The nitrogen atom in the thiazole ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide exhibits altered electronic properties and can be a useful intermediate for further functionalization. For instance, N-oxidation can modify the reactivity of the ring, potentially directing subsequent substitution reactions to different positions. While direct oxidation of this compound is not extensively documented, studies on related 2-methylbenzothiazoles have shown that N-oxidation can be achieved using a mixture of hydrogen peroxide and maleic anhydride (B1165640).

Oxidation can also occur at the sulfur atom, although this is less common and can sometimes lead to ring-opening. Stronger oxidizing agents may lead to the formation of sulfoxides or sulfones, which are non-aromatic. In some cases, oxidative conditions can result in the cleavage of the thiazole ring altogether.

Reduction: The thiazole ring is generally resistant to many reducing agents. However, catalytic hydrogenation using catalysts like platinum or palladium can lead to the reduction of the ring system. A more common and potent method for thiazole ring reduction involves the use of Raney nickel. This reagent can induce both reduction and desulfurization, leading to the cleavage of the C-S bonds and the opening of the thiazole ring. This method, however, often results in the degradation of the heterocyclic structure. The stability of the thiazole ring in this compound towards reduction makes it a robust scaffold in many synthetic applications.

Table 1: Summary of Oxidation and Reduction Reactions of the Thiazole Ring

| Reaction Type | Reagent/Condition | Product(s) | Notes |

| Oxidation | |||

| N-Oxidation | mCPBA, H₂O₂/catalyst | Thiazole N-oxide | Increases polarity and modifies ring reactivity. |

| S-Oxidation | Strong oxidizing agents | Sulfoxide, Sulfone | Less common, can lead to loss of aromaticity. |

| Ring Cleavage | Harsh oxidative conditions | Various degradation products | Indicates instability under strong oxidation. |

| Reduction | |||

| Catalytic Hydrogenation | Pt, Pd / H₂ | Reduced thiazole ring | Ring is generally resistant. |

| Reductive Cleavage | Raney Nickel | Ring-opened products (desulfurization) | Leads to degradation of the thiazole moiety. |

Reversible Ring Formation and Instability

While the thiazole ring in this compound is generally considered stable due to its aromaticity, certain conditions can lead to ring instability and potential cleavage. The concept of reversible ring formation for this specific compound is not extensively reported in the literature, suggesting that the ring is predominantly in its closed, aromatic form under normal conditions.

However, studies on closely related thiazoline (B8809763) systems, such as 2-methyl-2-thiazoline-4-carboxylic acid, which can be formed from N-acetylcysteine, provide insights into potential pathways of ring instability. The hydrolysis of 2-methyl-2-thiazoline-4-carboxylic acid has been shown to be dependent on pH. In acidic solutions, the thiazoline ring can undergo hydrolysis to yield N- and S-acetylcysteine, as well as cysteine and acetic acid. This indicates that the C=N bond and the thioether linkage within the five-membered ring can be susceptible to cleavage under hydrolytic conditions.

While this compound possesses a more stable aromatic thiazole ring compared to a thiazoline ring, the principles of ring-chain tautomerism and hydrolytic instability in related structures suggest potential, albeit likely unfavorable, pathways for ring opening. For instance, extreme pH conditions or the presence of specific nucleophiles could theoretically initiate an attack on the electrophilic carbon atoms of the thiazole ring, leading to a ring-opened intermediate. However, the thermodynamic driving force would likely favor the stable, aromatic closed-ring form.

The stability of the thiazole ring is a key feature that makes it a valuable scaffold in drug design and other applications. Any potential for ring instability would be a critical factor to consider during the development of molecules containing this moiety, particularly in acidic or basic environments.

Derivatization Reactions for Specific Research Objectives

The carboxylic acid functional group at the 4-position of this compound is a prime site for derivatization, allowing for the synthesis of a wide array of analogs with tailored properties for specific research applications. These derivatization reactions are crucial for exploring structure-activity relationships (SAR) in drug discovery and for tuning the physical and chemical properties of materials.

The most common derivatization reactions involve the conversion of the carboxylic acid into esters and amides. These reactions are typically carried out using standard coupling reagents or by first converting the carboxylic acid to a more reactive species like an acid chloride.

Esterification: Reaction of this compound with various alcohols in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding esters. This modification can be used to:

Improve bioavailability: Converting the polar carboxylic acid to a more lipophilic ester can enhance membrane permeability and absorption in biological systems.

Develop prodrugs: Esters can be designed to be stable until they are hydrolyzed by esterases in the body to release the active carboxylic acid.

Modify physical properties: Esterification can alter solubility, melting point, and other physical characteristics for materials science applications.

Amidation: The carboxylic acid can be coupled with a diverse range of primary and secondary amines to form amides. This is a widely used strategy in medicinal chemistry to:

Explore SAR: The introduction of different amine substituents allows for a systematic investigation of how changes in structure affect biological activity. For example, derivatives of this compound have been synthesized and evaluated as potential xanthine (B1682287) oxidase inhibitors and for their antidiabetic properties.

Introduce new functional groups: The amine component can carry additional functionalities, such as other heterocyclic rings or hydrogen bonding donors/acceptors, to enhance target binding affinity and specificity.

Create novel materials: Amide linkages can be used to incorporate the thiazole moiety into larger molecular architectures, such as polymers or macrocycles.

Table 2: Common Derivatization Reactions of this compound

| Derivative | Reagents | Research Objective |

| Esters | Alcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC) | Improve lipophilicity, Prodrug design, Modify physical properties |

| Amides | Amine, Coupling agent (e.g., HATU, EDCI) | Structure-Activity Relationship (SAR) studies, Introduce new functional groups, Synthesize novel materials |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Activate the carboxylic acid for further reactions |

Biological Activities and Mechanistic Investigations of 2 Methyl 1,3 Thiazole 4 Carboxylic Acid and Its Analogs

Comprehensive Spectrum of Bioactivities of Thiazole (B1198619) Carboxylic Acid Derivatives

Thiazole carboxylic acid derivatives have been the subject of extensive research, revealing a broad spectrum of biological activities. These compounds have demonstrated potential as antimicrobial, antiviral, anticancer, anti-inflammatory, antidiabetic, and antioxidant agents. globalresearchonline.netbiointerfaceresearch.comresearchgate.net The versatility of the thiazole nucleus allows for structural modifications that can enhance potency and selectivity for various biological targets. globalresearchonline.netnih.gov

Thiazole derivatives are recognized for their significant antimicrobial properties, exhibiting both antibacterial and antifungal activities. biointerfaceresearch.comjchemrev.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, facilitates their interaction with and penetration of microbial cell membranes. mdpi.com This characteristic contributes to their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com

Antibacterial Activity:

The antibacterial potential of thiazole derivatives has been well-documented. biointerfaceresearch.com For instance, certain 2,4-disubstituted 1,3-thiazole derivatives have shown notable in vitro antibacterial properties. mdpi.com The presence of specific substituents, such as a nitro group at the para position of a phenyl ring, can enhance activity by forming strong hydrogen bonds with amino acid residues in bacterial enzymes or proteins. mdpi.com

A series of 3-thiazol-4-yl-carba-1-dethiacephalosporins demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Specifically, one derivative, LY215226, exhibited low Minimum Inhibitory Concentrations (MICs) against S. aureus (0.25 µg/mL), S. pneumoniae (0.008 µg/mL), H. influenzae (0.008 µg/mL), E. coli (0.25 µg/mL), and K. pneumoniae (0.008 µg/mL). nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

| LY215226 | S. aureus | 0.25 |

| LY215226 | S. pneumoniae | 0.008 |

| LY215226 | H. influenzae | 0.008 |

| LY215226 | E. coli | 0.25 |

| LY215226 | K. pneumoniae | 0.008 |

| LY215226 | E. cloacae | 0.5 |

| LY215226 | S. typhi | 0.25 |

| LY215226 | M. morganii | 0.25 |

| 2,4-disubstituted thiazole (analogue 38) | E. coli | 4.51 |

| 2,4-disubstituted thiazole (analogue 38) | B. subtilis | 4.60 |

| 2,4-disubstituted thiazole (analogue 38) | A. niger | 4.32 |

Antifungal Activity:

Thiazole derivatives have also shown considerable promise as antifungal agents. nih.govnih.gov Novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives displayed very strong activity against reference strains of Candida albicans, with MIC values ranging from 0.015 to 3.91 µg/mL. nih.gov Further studies on clinical isolates of C. albicans confirmed this potent antifungal effect, with MICs ranging from 0.008 to 7.81 µg/mL. nih.gov

A series of novel thiazole-containing triazole antifungals also demonstrated potent in vitro and in vivo activities against various pathogenic fungi. nih.gov One particular compound, (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (ER-30346), showed well-balanced and potent antifungal efficacy. nih.gov

The thiazole scaffold is a key component in a number of compounds with significant antiviral activity. nih.govresearchgate.net Patent literature from 2014 to early 2021 highlights a range of thiazole derivatives that inhibit various viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov

For example, a novel aminothiazole derivative with a 4-trifluoromethylphenyl substituent demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to the standard drugs oseltamivir (B103847) and amantadine. nih.gov Benzothiazole (B30560) derivatives, which feature a fused benzene (B151609) and thiazole ring, have also been investigated as antiviral agents against viruses such as the Dengue virus and Influenza virus. mdpi.com

| Virus Type | Thiazole Derivative Class |

| Influenza viruses | Aminothiazoles, Benzothiazoles |

| Coronaviruses | General Thiazole Derivatives |

| Herpes viruses | General Thiazole Derivatives |

| Hepatitis B and C | General Thiazole Derivatives |

| HIV | General Thiazole Derivatives |

| Dengue virus | Benzothiazoles |

The thiazole nucleus is a fundamental structural component of several clinically used anticancer drugs, such as dasatinib (B193332) and ixabepilone. nih.gov Thiazole-containing compounds have been developed as inhibitors of various biological targets implicated in cancer, including enzymes and proteins involved in the cell cycle. nih.gov These derivatives have demonstrated high effectiveness and potent anticancer activity with reduced toxicity in some cases. nih.gov

A novel set of 1,3-thiazole derivatives exhibited considerable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov One compound, in particular, showed potent activity with IC50 values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively. nih.gov This compound was found to be a significant inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

In another study, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. researchgate.netmdpi.com The highest activity was observed with a 4-chloro-2-methylphenyl amido substituted thiazole, which showed 48% inhibition against the A-549 cell line. researchgate.netmdpi.com

Newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones also demonstrated antiproliferative activity against MCF-7 and HepG2 (liver cancer) cell lines. mdpi.com One derivative was particularly active, with IC50 values of 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells. mdpi.com This compound also inhibited VEGFR-2 and induced cell cycle arrest and apoptosis in cancer cells. mdpi.com

| Cell Line | Thiazole Derivative | Activity (IC50 or % Inhibition) |

| MCF-7 (Breast Cancer) | 1,3-thiazole derivative | 5.73 µM |

| MDA-MB-231 (Breast Cancer) | 1,3-thiazole derivative | 12.15 µM |

| A-549 (Lung Cancer) | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | 48% inhibition |

| MCF-7 (Breast Cancer) | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | 2.57 µM |

| HepG2 (Liver Cancer) | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | 7.26 µM |

Thiazole and its derivatives have emerged as promising candidates for the development of new anti-inflammatory agents. nih.govresearchgate.netbenthamscience.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

A series of thiazole-based chalcone (B49325) derivatives were evaluated for their anti-inflammatory activity, with eight out of thirteen tested compounds showing a significant reduction in inflammation (51-55%) in a mouse paw edema model. nih.gov Another study on novel 4-Benzyl-1,3-thiazole derivatives, designed as dual COX/LOX inhibitors, also demonstrated anti-inflammatory effects. tandfonline.com

The anti-inflammatory properties of 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) were investigated in a model of diabetes, where it was found to ameliorate inflammatory cytokines. nih.gov

Thiazole-containing compounds have been extensively studied for their potential in managing diabetes. nih.govrasayanjournal.co.in The thiazolidinedione class of drugs, which includes a thiazole-related ring, is a well-known example of antidiabetic agents that target Peroxisome Proliferator-Activated Receptor gamma (PPARγ). rasayanjournal.co.in

A study on 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) in a diabetic rat model showed that it successfully reduced blood glucose levels and improved insulin (B600854) sensitivity. nih.gov The compound's antidiabetic potential was attributed to its ability to ameliorate oxidative enzymes and inflammatory cytokines. nih.gov

The metabolism of thiazole itself involves several enzymatic steps, including activation to a thiazolium ion and subsequent conversion to thiazole-2-carboxylic acid, which can then be decarboxylated. ontosight.ai Understanding the metabolism of thiazole-containing drugs is crucial for their development and to mitigate potential toxicity. ontosight.ainih.gov

Many thiazole derivatives have been reported to possess antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. chemrevlett.comnih.gov These compounds can act as radical scavengers and modulate enzymatic antioxidant defenses. chemrevlett.com

A study of novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamines revealed that some of the synthesized compounds exhibited potent in vitro antioxidant activity. researchgate.net Another investigation into new aminothiazole derivatives also demonstrated their antioxidant potential through various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). nih.gov

The antioxidant activity of 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) was also noted in conjunction with its antidiabetic and anti-inflammatory effects. nih.gov

Other Pharmacological Activities (e.g., Antihypertensive, Antiurease, Antiparasitic)

Beyond the more extensively studied areas, analogs of 2-Methyl-1,3-thiazole-4-carboxylic acid have been investigated for a variety of other pharmacological effects, demonstrating the versatility of the thiazole scaffold.

Antihypertensive Activity: Certain derivatives of thiazole and the related thiadiazole class have shown potential as antihypertensive agents. researchgate.netnih.gov For instance, a series of thiazole derivatives incorporating a pyrazole (B372694) moiety exhibited good antihypertensive α-blocking activity with low toxicity when compared to the reference drug Minoxidil. researchgate.net Similarly, studies on 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which share a similar heterocyclic core, revealed that their hypotensive action likely stems from a direct relaxant effect on vascular smooth muscle. nih.gov These findings suggest that the thiazole ring can serve as a valuable pharmacophore for developing new treatments for hypertension.

Antiurease Activity: The inhibition of the urease enzyme is a key strategy for treating infections caused by urease-positive microorganisms like Helicobacter pylori. Thiazole and thiazolidine (B150603) derivatives have been identified as potential urease inhibitors. nih.govnih.gov Computer-guided synthesis and screening identified (4R)-thiazolidine carboxylic acid and its 2-substituted analogs as active inhibitors of urease. nih.gov The core structure is crucial, as seen in various heterocyclic compounds, where the thiazole ring contributes to the inhibitory potential against this metalloenzyme. nih.govdntb.gov.ua

Antiparasitic Activity: The thiazole ring is a core component of several established antiparasitic drugs, highlighting its importance in this therapeutic area. nih.gov Clinically used agents such as Nitazoxanide and Thiabendazole (B1682256), which are effective against a range of parasitic infections, both contain a thiazole moiety within their chemical structures. nih.gov This demonstrates the potential of the this compound backbone as a starting point for the development of new antiparasitic agents.

| Pharmacological Activity | Compound Class/Analog | Observed Effect | Reference |

|---|---|---|---|

| Antihypertensive | Thiazole derivatives bearing pyrazole moiety | Exhibited good antihypertensive α-blocking activity. | researchgate.net |

| Antihypertensive | 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | Hypotensive action via direct relaxation of vascular smooth muscle. | nih.gov |

| Antiurease | (4R)-Thiazolidine carboxylic acid analogs | Identified as active inhibitors of the urease enzyme. | nih.gov |

| Antiparasitic | Nitazoxanide, Thiabendazole | Established clinical use against parasitic infections. | nih.gov |

Molecular Mechanisms of Action

The diverse biological activities of this compound and its analogs are underpinned by a range of molecular mechanisms, from specific enzyme inhibition to broader interference with cellular signaling and microbial functions.

Xanthine (B1682287) Oxidase (XO) Inhibition: Analogs of this compound have been designed as inhibitors of xanthine oxidase, a key enzyme in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout. frontiersin.orgnih.gov A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were synthesized as structural analogs of the known XO inhibitor Febuxostat. researchgate.net Several of these compounds demonstrated potent XO inhibitory activities, with IC50 values in the low micromolar range. researchgate.net The introduction of a methylene (B1212753) amine spacer was intended to facilitate hydrogen bonding within the active site of the enzyme. researchgate.net

| Compound | Xanthine Oxidase Inhibition (IC50) | Reference |

|---|---|---|

| Compound 5j | 3.6 µM | researchgate.net |

| Compound 5k | 8.1 µM | researchgate.net |

| Compound 5l | 9.9 µM | researchgate.net |

Dipeptidyl Peptidase IV (DPP-4) Inhibition: DPP-4 inhibitors are a class of antidiabetic drugs that work by prolonging the action of incretin (B1656795) hormones. jetir.orgnih.gov Thiazole-containing structures have been explored for their potential to inhibit this enzyme. researchgate.net For example, thiazolopyrimidine derivatives, synthesized from a methyl-5-amino-1,3-thiazole-4-carboxylate precursor, have shown good to moderate inhibitory potential against the DPP-4 enzyme. jetir.org By blocking DPP-4, these compounds can enhance insulin secretion and improve glucose control, making them promising candidates for the management of type 2 diabetes. jetir.orgnih.gov

Thiazole derivatives have demonstrated significant potential in oncology by interfering with key pathways that control cell growth and survival.

Induction of Apoptosis and Cell Cycle Arrest: Several studies have shown that thiazole-based compounds can suppress the growth of cancer cells by inducing programmed cell death (apoptosis). mdpi.com For instance, certain 2-[N-(benzamido)]thiazole-4-carboxylic acid derivatives were found to induce apoptosis in colorectal cancer (HCT-116) cells. nih.gov The mechanism often involves the modulation of key regulatory proteins. These compounds led to an increase in the expression of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, they significantly increased the levels of caspase-3, an executive enzyme in the apoptotic cascade. nih.gov One novel thiazole derivative was shown to increase the percentage of early and late apoptosis in MCF-7 breast cancer cells from 0.8% (control) to 31.9%. mdpi.com This was accompanied by cell cycle arrest, with an accumulation of cancer cells in the pre-G1 phase, indicating DNA fragmentation, a hallmark of apoptosis. mdpi.com

| Compound/Analog Class | Cell Line | Mechanism/Effect | Reference |

|---|---|---|---|

| 2-[N-(4-substituted-3-nitrobenzamido)]thiazole-4-carboxylic acid derivatives | HCT-116 (Colorectal) | Increased total apoptosis; Increased Caspase-3 levels (up to 8-fold); Down-regulated Bcl-2. | nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative (4c) | MCF-7 (Breast) | Increased early apoptosis from 0.51% to 22.39%; Increased late apoptosis from 0.29% to 9.51%. | mdpi.com |

| Compound 4c | MCF-7 (Breast) | Induced cell cycle arrest at G1/S phase; Increased pre-G1 phase cells from 2.02% to 37.36%. | mdpi.com |

The thiazole nucleus is a fundamental component of many antimicrobial agents, and its derivatives exhibit activity against a range of pathogens. nih.gov The antimicrobial effect of these compounds is often attributed to their ability to interfere with essential microbial processes. While specific mechanisms for this compound are not fully elucidated, the broader class of thiazoles is known to act through various means.

Gram-positive bacteria have been found to be more susceptible to some thiazole derivatives than Gram-negative bacteria. nih.gov This suggests that the mechanism may involve disruption of the cell wall or membrane, which differs structurally between these bacterial types. The lipophilicity of the compounds often correlates with increased antibacterial activity, implying that interaction with the lipid components of the cell membrane is a critical step. nih.gov Furthermore, thiazole-based compounds can inhibit essential microbial enzymes, disrupting metabolic pathways necessary for survival and proliferation. The broad-spectrum activity of agents like sulfathiazole, which contains a thiazole ring, stems from the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov

Thiazole derivatives have been developed as specific antagonists for G protein-coupled receptors, such as adenosine (B11128) receptors, which are involved in various physiological processes. nih.gov Research has led to the discovery of non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives that show high affinity and significant selectivity for the adenosine A(1) receptor. nih.gov These compounds act as antagonists, blocking the receptor and preventing its activation by endogenous adenosine. This targeted interaction highlights the potential for thiazole-based structures to be finely tuned to modulate specific signaling pathways, offering therapeutic possibilities for conditions where adenosine receptor signaling is dysregulated. nih.gov

Analogs of this compound can exert protective effects by modulating pathways related to oxidative stress and inflammation. nih.gov

In animal models of diabetes, a condition associated with heightened oxidative stress and inflammation, treatment with the thiazole derivative 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid demonstrated significant pharmacological effects. nih.gov The compound attenuated oxidative stress markers by increasing the levels of crucial antioxidant enzymes such as glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), while simultaneously lowering the level of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

Concurrently, this analog reversed the elevated levels of pro-inflammatory cytokines observed in the diabetic state. nih.gov Cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) are key mediators of the inflammatory response, and their inhibition can alleviate tissue damage. mdpi.com The ability of thiazole derivatives to modulate these interconnected pathways of oxidative stress and inflammation underscores their therapeutic potential for a range of chronic diseases. nih.govchemchart.com

| Parameter | Effect of Thiazole Analog Treatment | Reference |

|---|---|---|

| Glutathione (GSH) | Increased levels | nih.gov |

| Catalase (CAT) | Increased levels | nih.gov |

| Superoxide Dismutase (SOD) | Increased levels | nih.gov |

| Malondialdehyde (MDA) | Lowered levels | nih.gov |

| Pro-inflammatory Cytokines | Reversed increased levels | nih.gov |

Structure-Activity Relationship (SAR) Studies

The biological profile of compounds derived from the this compound scaffold is intrinsically linked to their structural features. Structure-Activity Relationship (SAR) studies, which correlate chemical structure with biological activity, are crucial for optimizing efficacy and selectivity. These investigations have revealed that modifications to various parts of the molecule can profoundly influence its therapeutic potential.

Impact of Substituent Modifications on Biological Efficacy and Selectivity

Systematic modifications of the this compound core have led to the identification of key structural determinants for various biological activities, including antimicrobial, anticancer, and enzyme inhibition.

For antimicrobial activity, the nature of the substituent on the thiazole ring is critical. In a study of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, an analogous series, the introduction of a 5-nitro-2-furoyl moiety resulted in the most potent compound against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. nih.gov This suggests that specific heterocyclic fragments are essential for bioactivity. nih.gov

In the context of anticancer activity, SAR analysis has shown that the presence of certain groups on phenyl rings attached to the thiazole nucleus can enhance cytotoxicity. For instance, some studies indicate that the presence of an electronegative chlorine atom is a vital requirement for antiproliferative activity. mdpi.com In another series of thiazole derivatives, a compound featuring a 4-hydroxy-3-methoxybenzylidene hydrazinyl moiety was identified as the most active against MCF-7 and HepG2 cancer cell lines, with IC50 values of 2.57 ± 0.16 and 7.26 ± 0.44 µM, respectively. mdpi.comresearchgate.net This highlights the importance of the substitution pattern on appended aromatic rings.

The table below summarizes the impact of various substituent modifications on the biological activity of this compound analogs.

| Core Scaffold/Analog | Substituent Modification | Biological Activity | Key SAR Finding | Reference |

| Thiazole Carboxamide | Methyl group on thiazole ring | COX Inhibition | Positively influenced geometrical conformation and increased potency. | acs.org |

| Thiazole Carboxamide | 3,4,5-trimethoxyphenyl on amide | COX Inhibition | Conferred highest selectivity for COX-2 over COX-1 (Selectivity Ratio: 2.766). | acs.org |

| Hydrazinyl-thiazolone | 4-hydroxy-3-methoxybenzylidene | Anticancer (MCF-7) | Most active in the series with IC50 of 2.57 µM. | mdpi.comresearchgate.net |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 5-nitro-2-furoyl moiety | Antimicrobial | Essential for high bioactivity against Gram-positive bacteria (MIC = 1.95–15.62 µg/mL). | nih.gov |

| 2,4-disubstituted thiazole | Electron-withdrawing (NO2) or electron-donating (OMe) groups on para-position of benzene ring | Antifungal | Presence of these groups was found to be beneficial for activity. | nih.gov |

Conformational Influences on Bioactivity

The three-dimensional arrangement of a molecule, or its conformation, is a critical factor governing its interaction with biological targets. For derivatives of this compound, both the rigidity of the core structure and the orientation of its substituents play a significant role in determining biological activity.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the conformational properties of these molecules. DFT optimization of some benzothiazolo[3,2-a]pyrimidine-thiazole conjugates revealed a distorted configuration, which may influence how the molecule fits into a target's binding site. nih.gov The introduction of a methyl group on the thiazole ring of certain COX inhibitors was shown to positively impact the geometrical conformation, leading to enhanced potency. acs.org This suggests that subtle changes can lock the molecule into a more biologically favorable shape.

Biological Evaluation Methodologies and Assays

A variety of standardized methodologies and assays are employed to determine the biological activities of this compound and its derivatives. These can be broadly categorized into in vitro and in vivo studies.

In Vitro Bioassays (e.g., Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), MTT Assay)

In vitro assays are performed in a controlled environment outside of a living organism, such as in a test tube or culture dish. They are essential for initial screening and for elucidating the mechanism of action at a cellular or molecular level.

For assessing antimicrobial activity , the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard. nih.gov The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. nih.gov These assays were used to evaluate derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, where potent activity was observed primarily against Gram-positive bacteria. nih.gov

To evaluate anticancer or cytotoxic potential , the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used. mdpi.commdpi.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity suggests that the compound is inhibiting cell proliferation or inducing cell death. mdpi.com For example, the MTT assay was used to screen thiazole derivatives against Hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. mdpi.commdpi.com Further mechanistic studies into anticancer effects often involve cell cycle analysis and apoptosis assays (e.g., Annexin V FITC/PI assay), which can determine if a compound halts cell division or triggers programmed cell death. mdpi.comresearchgate.net

For enzyme inhibition studies , specific biochemical assays are utilized. For instance, the inhibitory activity of thiazole derivatives against COX-1 and COX-2 enzymes is measured using commercially available screening kits that quantify the enzyme's ability to convert a substrate into a product in the presence of the inhibitor. acs.org The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vivo Bioassays for Efficacy and Systemic Effects

For example, in the evaluation of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors for gout, in vivo studies were conducted in rats. dntb.gov.ua The efficacy was determined by measuring the inhibition of serum uric acid levels after administration of the compounds. dntb.gov.ua The most potent derivatives from this series displayed significant reductions in uric acid levels, demonstrating their potential therapeutic effect in a living system. dntb.gov.ua

In the context of infectious diseases, mouse models are frequently used. For instance, the in vivo efficacy of antiprotozoal 1,3,4-thiadiazole (B1197879) derivatives was determined in a T. b. rhodesiense acute mouse model, which mimics the first stage of Human African Trypanosomiasis. ulpgc.es The effectiveness of the treatment was assessed by monitoring the presence of parasites in the blood of infected mice over a period of time, with a complete cure being the desired outcome. ulpgc.es

Cellular Penetration and Accumulation Studies

For a compound to exert an effect on an intracellular target, it must first cross the cell membrane. Studies that investigate cellular penetration and accumulation are therefore important for understanding a compound's mechanism of action.

While direct quantitative studies on the accumulation of this compound are not extensively reported, indirect evidence of cellular penetration comes from studies observing their intracellular effects. An investigation into the action of certain thiazole derivatives on Nemeth-Kellner lymphoma cells used electron microscopy to examine changes to the cellular structure after treatment. researchgate.net The study observed significant apoptotic and necrotic changes within the cells, including fragmentation of the nucleus, destruction of the plasma membrane, and an increase in the number of lysosomes and mitochondria. researchgate.net These observations strongly imply that the compounds penetrated the cell membrane to interact with and disrupt intracellular organelles and processes. Furthermore, fluorescent microscopy using rhodamine 123, a dye that accumulates in mitochondria, showed a significant decrease in mitochondrial potential in cells treated with a thiazole derivative, providing further evidence of an intracellular site of action. researchgate.net

Systemic Acquired Resistance Induction in Plants

Systemic Acquired Resistance (SAR) is a crucial defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. The induction of SAR can be triggered by certain chemical compounds, known as plant activators or elicitors. While the thiazole heterocyclic ring is a core structure in several biologically active molecules, including some with roles in plant defense, detailed research specifically investigating the role of This compound as an inducer of SAR in plants is not extensively available in publicly accessible scientific literature.

The broader class of thiazole and its isomer, isothiazole (B42339), are present in various compounds known to activate plant immune responses. For instance, isothiazole derivatives have been designed and synthesized to induce SAR. These compounds can enhance plant resistance against subsequent pathogen attacks by activating defense-related genes.

A notable commercial plant activator with a related heterocyclic core is Isotianil, which contains a 1,3-thiazole moiety. Isotianil is recognized for its ability to induce systemic resistance in plants, affecting the life cycle of pathogens. Another class of compounds, the benzo-1,2,3-thiadiazole-7-carboxylate derivatives, has also been developed as plant activators, demonstrating SAR-inducing activity against various plant pathogens.

Research into the structural requirements for SAR induction has often focused on analogs of salicylic (B10762653) acid (SA), a key signaling molecule in the SAR pathway. Compounds like 2,6-dichloroisonicotinic acid (INA) and acibenzolar-S-methyl (ASM), also known as BTH, are well-known synthetic SAR inducers. These molecules are thought to act downstream of SA biosynthesis, triggering the expression of pathogenesis-related (PR) proteins and priming the plant for a more rapid and robust defense response upon pathogen challenge.